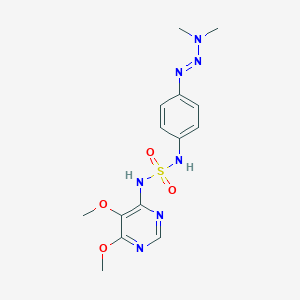
Methyl 2,4-difluorobenzoate
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods for derivatives similar to methyl 2,4-difluorobenzoate involve multistep chemical processes. For example, derivatives of difluorobenzoic acid can be synthesized from methyl tetrafluorobenzoate via a series of reactions including bromination and Grignard reactions, highlighting the complex synthesis routes for such compounds (Zhao, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2,4-difluorobenzoate has been analyzed using various techniques. Studies involving X-ray crystallography and computational methods such as Density Functional Theory (DFT) provide insights into the geometric and electronic structures of these molecules, highlighting the impact of fluorine atoms on molecular stability and reactivity (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of fluorinated benzoates, including those similar to methyl 2,4-difluorobenzoate, involve complex interactions. For instance, the electrochemical reduction of methylfluorobenzoates has been studied to understand the mechanisms of C-F bond cleavages, revealing insights into the electron-withdrawing effects of fluorine and its impact on molecular reactivity (Muthukrishnan & Sangaranarayanan, 2010).
Physical Properties Analysis
The physical properties of methyl 2,4-difluorobenzoate and related compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of fluorine atoms significantly affects these properties, although specific data for methyl 2,4-difluorobenzoate was not directly found in the literature, similar compounds exhibit tailored physical properties due to the fluorine content.
Chemical Properties Analysis
Chemical properties, including reactivity towards various organic and inorganic reagents, stability under different conditions, and the potential for further functionalization, are critical for understanding the utility of methyl 2,4-difluorobenzoate. The influence of the difluoro functional group on the acidity of the benzoate and its derivatives, as well as their reactivity in nucleophilic substitution reactions, are areas of interest for chemical synthesis and applications (Kobatake et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties : Methyl 4-hydroxybenzoate, a derivative of benzoate, exhibits antimicrobial properties, making it useful in cosmetics, personal-care products, and food preservatives due to its 3D framework and extensive hydrogen bonding (Sharfalddin et al., 2020).
Chemical Properties : The ionization thermodynamics of fluorobenzoic acids, which are structurally similar to methyl 2,4-difluorobenzoate, differ significantly from methylbenzoic acids. Ortho substitution tends to decrease entropy, while meta or para substitution increases it (Strong et al., 1987).
Applications in Organic Electronics : Methyl 2,4-dihydroxybenzoate derivatives, when combined with different organic acids, display promising spectral and luminescence properties, indicating potential use in organic electronics (Novikova et al., 2018).
Electrochemical Behavior : Methyl fluorobenzoates, related to methyl 2,4-difluorobenzoate, show interesting electro-dimerization behaviors and mechanisms prior to C-F bond cleavage, which is relevant in electrochemical studies (Muthukrishnan & Sangaranarayanan, 2010).
Fluorescence and DNA Binding : Certain compounds synthesized from derivatives of benzoate, such as dibenzo[b,h][1,6]naphthyridines, exhibit strong fluorescence and DNA-binding capabilities. This fluorescence can be altered by intercalation into double-stranded DNA, suggesting potential applications in biological research (Okuma et al., 2014).
Acidity and Optical Properties : The orientation of fluorine atoms in difluorophenylazophenyl benzoates significantly affects their optical properties, with the nematic phase appearing when fluorine atoms are directed towards the molecular core. This suggests potential use in liquid crystal displays (Zaki et al., 2018).
Safety and Hazards
Zukünftige Richtungen
“Methyl 2,4-difluorobenzoate” is a reagent used in the synthesis of pharmaceuticals . It is used in the design and synthesis of integrin αvβ3 antagonists displaying antiplatelet activity . Therefore, its future directions could involve further exploration of its potential uses in pharmaceutical synthesis.
Wirkmechanismus
Target of Action
Methyl 2,4-difluorobenzoate is a chemical compound known for its applications in various chemical processes . .
Mode of Action
The mode of action of Methyl 2,4-difluorobenzoate is characterized by its methyl, difluoro, and benzoate functional groups . These groups may interact with various biological targets, leading to changes in cellular functions.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Eigenschaften
IUPAC Name |
methyl 2,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUHULOBTDYMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382341 | |
| Record name | Methyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-difluorobenzoate | |
CAS RN |
106614-28-2 | |
| Record name | Benzoic acid, 2,4-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106614-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,4-difluoro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)










![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)

